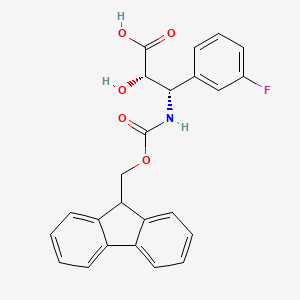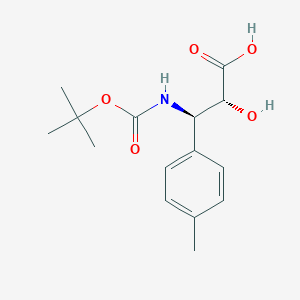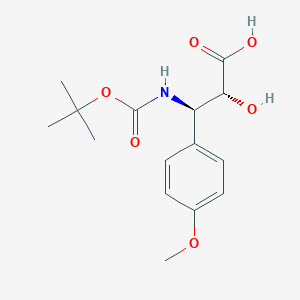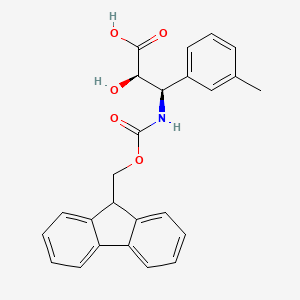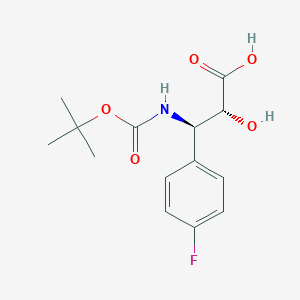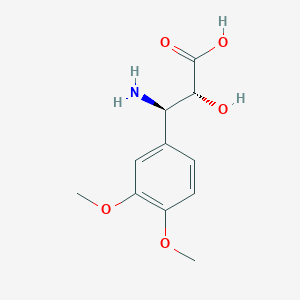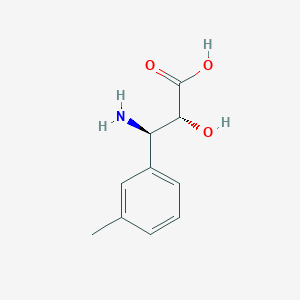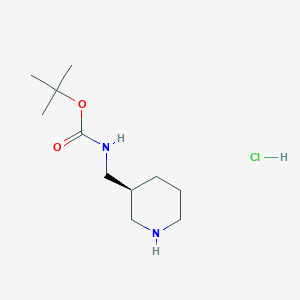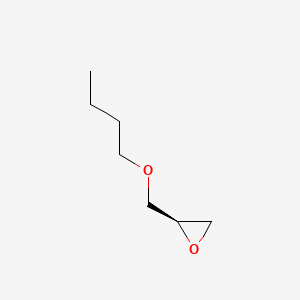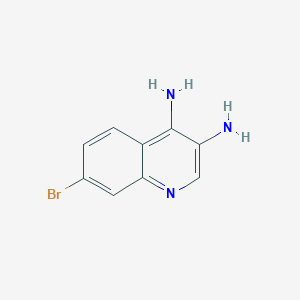
7-Bromoquinoline-3,4-diamine
Overview
Description
7-Bromoquinoline-3,4-diamine is a chemical compound with the molecular formula C9H8BrN3 . It is a derivative of quinoline, a heterocyclic aromatic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of this compound can be achieved from 7-bromo-3-nitroquinolin-4-amine . There are various synthesis protocols reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, characteristic of quinoline compounds .Chemical Reactions Analysis
Quinoline and its derivatives have been reported to undergo various chemical reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Scientific Research Applications
Synthesis and Reactivity
7-Bromoquinoline-3,4-diamine and its derivatives are important intermediates in chemical synthesis. They are used in the synthesis of various quinoline derivatives, demonstrating their versatility in organic chemistry. For instance, Şahin et al. (2008) described the efficient synthesis of tribromoquinoline and dibromo-tetrahydroquinoline derivatives, which are key intermediates for further chemical transformations. These compounds are valuable for creating novel trisubstituted quinoline derivatives, highlighting their role in expanding the chemical space of quinoline-based compounds (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Anti-Tuberculosis and Antileishmanial Agents
This compound derivatives have been studied for their potential in treating infectious diseases. Carmo et al. (2011) synthesized 4-amino-7-chloroquinoline derivatives and their platinum(II) complexes, which displayed promising antituberculosis activities. One compound in particular was found to be significantly more active against Leishmania chagasi, an organism causing leishmaniasis, than the conventional drug amphotericin B. This indicates the potential of these derivatives as novel antileishmanial and antitubercular agents (Carmo et al., 2011).
Potential in Cancer Therapies
The role of this compound derivatives in cancer research is also notable. For example, Solomon and Lee (2009) discussed chloroquine, a derivative of quinoline, in the context of cancer therapies. They highlighted that chloroquine can sensitize cancer cells to the cell-killing effects of radiation and chemotherapeutic agents, potentially enhancing the efficacy of conventional cancer treatments (Solomon & Lee, 2009).
Molecular Structure Analysis
The structural analysis of this compound derivatives provides insights into their chemical properties and potential applications. Collis et al. (2003) reported on the structure of 7-Bromoquinolin-8-ol, a derivative, and highlighted the presence of intermolecular and weak intramolecular hydrogen bonds. This structural information is crucial for understanding how these compounds interact in various chemical contexts (Collis, Burrell, John, & Plieger, 2003).
Antimalarial Activity
This compound derivatives also have a history of being explored for antimalarial activity. Bourne et al. (2006) reported the structures of compounds with potential antimalarial activity, providing a basis for further exploration in this area (Bourne, de Villiers, & Egan, 2006).
Safety and Hazards
Properties
IUPAC Name |
7-bromoquinoline-3,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H,11H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMORBBHPXGJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Br)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309545 | |
| Record name | 7-Bromo-3,4-quinolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232149-37-9 | |
| Record name | 7-Bromo-3,4-quinolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1232149-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-3,4-quinolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



